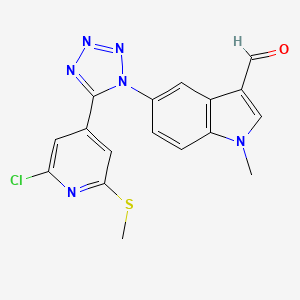
Tubulin inhibitor 38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tubulin Inhibitor 38 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely studied for their potential in cancer therapy due to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 38 typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing purification techniques such as crystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tubulin Inhibitor 38 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups such as halides or amines .
Aplicaciones Científicas De Investigación
Tubulin Inhibitor 38 has a wide range of scientific research applications:
Chemistry: Used as a tool to study microtubule dynamics and to develop new synthetic methodologies.
Biology: Investigated for its effects on cell division, intracellular transport, and cytoskeletal organization.
Medicine: Explored as a potential chemotherapeutic agent for treating various cancers by inducing cell cycle arrest and apoptosis.
Industry: Utilized in the development of new drug delivery systems and as a lead compound for designing more potent tubulin inhibitors
Mecanismo De Acción
Tubulin Inhibitor 38 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, thereby disrupting the microtubule network. This disruption leads to cell cycle arrest at the G2/M phase and induces apoptosis. The molecular targets involved include the α- and β-tubulin subunits, and the pathways affected include those regulating cell division and apoptosis .
Comparación Con Compuestos Similares
Colchicine: Binds to the same site on tubulin and disrupts microtubule formation.
Vinblastine: Promotes depolymerization of microtubules by binding to a different site on tubulin.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization.
Uniqueness: Tubulin Inhibitor 38 is unique due to its specific binding affinity and the structural modifications that enhance its potency and reduce toxicity compared to other tubulin inhibitors. Its ability to overcome resistance mechanisms seen with other tubulin-targeting agents makes it a promising candidate for further development .
Propiedades
Fórmula molecular |
C17H13ClN6OS |
|---|---|
Peso molecular |
384.8 g/mol |
Nombre IUPAC |
5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole-3-carbaldehyde |
InChI |
InChI=1S/C17H13ClN6OS/c1-23-8-11(9-25)13-7-12(3-4-14(13)23)24-17(20-21-22-24)10-5-15(18)19-16(6-10)26-2/h3-9H,1-2H3 |
Clave InChI |
LUUAGJWDLJTUPV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


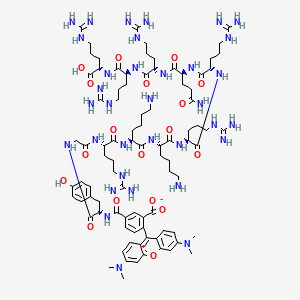

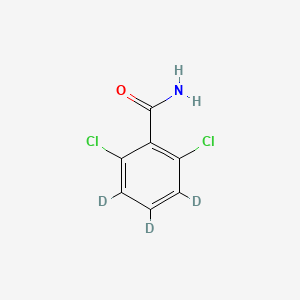

![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)
![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
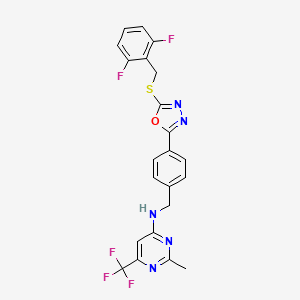
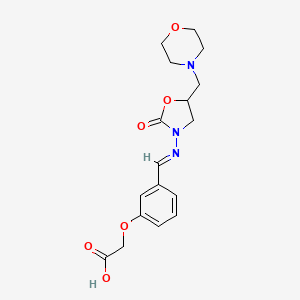
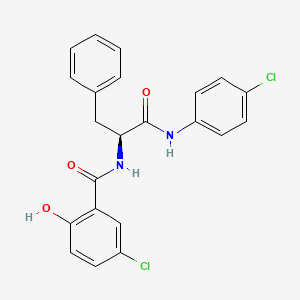
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12388578.png)

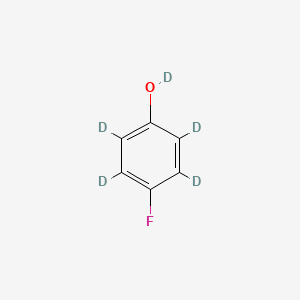
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)

